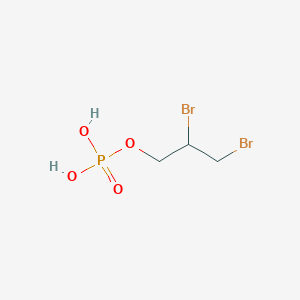

2,3-Dibromopropyl dihydrogen phosphate

Description

Chemical Synthesis of 2,3-Dibromopropyl Dihydrogen Phosphate (B84403)

Detailed chemical synthesis pathways for 2,3-dibromopropyl dihydrogen phosphate are not extensively documented in publicly available scientific literature. However, its formation can be inferred through the partial hydrolysis of its parent compound, Tris-BP. One potential synthetic route involves the controlled hydrolysis of Tris-BP, where one of the 2,3-dibromopropyl ester linkages is cleaved to yield the dihydrogen phosphate. This reaction would likely require carefully controlled conditions to prevent further hydrolysis to mono(2,3-dibromopropyl) phosphate or complete degradation.

Another plausible, though not explicitly detailed, method could involve the direct phosphorylation of 2,3-dibromo-1-propanol (B41173) with a phosphorylating agent like phosphorus oxychloride, followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate.

It is also commercially available from various chemical suppliers, indicating that established synthesis methods exist, though they are proprietary. For instance, an emulsion containing the potassium salt of bis-(2,3-dibromopropyl) phosphoric acid and tris-(2,3-dibromopropyl) phosphate has been described, which was formed by adding an emulsion concentrate to water.

Biotransformation of Tris(2,3-dibromopropyl) phosphate to this compound

The primary mechanism for the formation of this compound in biological systems is the metabolism of Tris-BP. This biotransformation is predominantly carried out by the cytochrome P450 (CYP450) enzyme system, primarily in the liver. inchem.orgnih.gov

The metabolic activation of Tris-BP can proceed through two main pathways:

Oxidation at the terminal carbon (C-3): This pathway leads to the formation of the highly reactive and mutagenic metabolite, 2-bromoacrolein (B81055), and subsequent cleavage of the phosphoester bond. inchem.orgnih.gov

Oxidation at the central carbon (C-2): This is a major pathway that results in the formation of a reactive α-bromoketone metabolite. This intermediate can then be hydrolyzed to yield bis(2,3-dibromopropyl) phosphate and an α-bromo-α'-hydroxyketone. inchem.orgwho.int Studies using isotopically labeled Tris-BP have shown that the bis(2,3-dibromopropyl) phosphate formed incorporates an oxygen atom from water, supporting the hydrolysis step. inchem.org

The formation of bis(2,3-dibromopropyl) phosphate is dependent on the presence of NADPH and oxygen, which are essential for CYP450 activity. nih.gov The rates of its formation are significantly increased in liver microsomes from rats pre-treated with phenobarbital (B1680315), a known inducer of CYP450 enzymes. nih.gov Conversely, inhibitors of CYP450, such as SKF 525-A and metyrapone, decrease the formation of bis(2,3-dibromopropyl) phosphate. nih.gov

Following its formation, bis(2,3-dibromopropyl) phosphate has been identified as a major metabolite in various tissues, including blood, lung, muscle, and fat, and it exhibits a long elimination period. who.int It is a principal metabolite found in urine, feces, and bile of rats administered Tris-BP. inchem.org

Structure

3D Structure

Properties

CAS No. |

5324-12-9 |

|---|---|

Molecular Formula |

C3H7Br2O4P |

Molecular Weight |

297.87 g/mol |

IUPAC Name |

2,3-dibromopropyl dihydrogen phosphate |

InChI |

InChI=1S/C3H7Br2O4P/c4-1-3(5)2-9-10(6,7)8/h3H,1-2H2,(H2,6,7,8) |

InChI Key |

GMAAWZONVLTAMA-UHFFFAOYSA-N |

SMILES |

C(C(CBr)Br)OP(=O)(O)O |

Canonical SMILES |

C(C(CBr)Br)OP(=O)(O)O |

Other CAS No. |

5324-12-9 |

Related CAS |

43110-33-4 (magnesium salt) 85771-01-3 (di-ammonium salt) |

Synonyms |

2,3-Dibromo-dihydrogen Phosphate 1-Propanol; 2,3-Dibromopropyl Dihydrogen Phosphate; NSC 2862; Phosphoric Acid Mono(2,3-dibromopropyl) Ester; |

Origin of Product |

United States |

Characterization of Degradation Pathways of 2,3 Dibromopropyl Dihydrogen Phosphate in Experimental Environmental Systems

Information on the specific degradation pathways of 2,3-dibromopropyl dihydrogen phosphate (B84403) in experimental environmental systems is limited. Most studies have focused on the degradation of the parent compound, Tris-BP, where bis(2,3-dibromopropyl) phosphate is a significant and relatively stable breakdown product.

In studies involving activated sludge, Tris-BP was observed to biodegrade with a half-life of 19.7 hours, and bis(2,3-dibromopropyl) phosphate was identified as a major metabolite. inchem.org In sterilized sludge, however, the breakdown of Tris-BP was minimal, indicating that microbial activity is the primary driver of this transformation in such systems. inchem.org

While detailed studies on the further degradation of bis(2,3-dibromopropyl) phosphate are scarce, some general environmental fate processes can be inferred. Hydrolysis of the bromine atoms on the propyl group may occur, particularly under basic conditions. inchem.org However, oxidation and photodegradation are not considered to be significant fate processes for this compound. inchem.org Due to its ionic nature, it is expected to be water-soluble and may not adsorb strongly to soil or sediment, unlike its more lipophilic parent compound.

Further research is needed to fully characterize the abiotic and biotic degradation pathways of 2,3-dibromopropyl dihydrogen phosphate in various environmental compartments, including soil and water, and to identify its ultimate degradation products.

Table 1: Biotransformation of Tris(2,3-dibromopropyl) phosphate

| Process | System | Key Enzymes/Conditions | Major Metabolites | Supporting Evidence |

| Metabolism | Rat Liver Microsomes | Cytochrome P450, NADPH, Oxygen | This compound, 2-Bromoacrolein (B81055) | Increased formation with phenobarbital (B1680315) induction; Decreased formation with CYP450 inhibitors. inchem.orgnih.gov |

| Metabolism | Rats (in vivo) | Hepatic and extrahepatic enzymes | This compound, 2,3-Dibromopropanol | Found as a major metabolite in blood, tissues, urine, and bile. who.int |

Table 2: Environmental Degradation of Tris(2,3-dibromopropyl) phosphate

| Environmental System | Degradation Process | Key Findings | Identified Degradation Products | Reference |

| Activated Sludge | Biodegradation | Half-life of Tris-BP was 19.7 hours. | This compound | inchem.org |

| Sterilized Sludge | Abiotic Degradation | Minimal breakdown of Tris-BP observed. | Not significant | inchem.org |

| General Environment | Hydrolysis | Potential for hydrolysis of bromine atoms under basic conditions. | Not specified | inchem.org |

| General Environment | Photodegradation/Oxidation | Not considered significant fate processes. | Not applicable | inchem.org |

Advanced Analytical Methodologies for the Detection and Quantification of 2,3 Dibromopropyl Dihydrogen Phosphate

Chromatographic Techniques for Enhanced Separation and Identification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For organophosphate compounds like 2,3-Dibromopropyl dihydrogen phosphate (B84403), several chromatographic techniques have been refined to achieve high resolution and accurate identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolic Products and Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While 2,3-Dibromopropyl dihydrogen phosphate itself has a high boiling point and is not ideally suited for direct GC analysis, GC-MS is invaluable for identifying its metabolic products. google.com For instance, research has shown that tris(2,3-dibromopropyl)phosphate (Tris-BP) is metabolized by liver microsomes into metabolites such as bis(2,3-dibromopropyl)phosphate (Bis-BP) and 2-bromoacrolein (B81055). nih.gov GC-MS analysis of extracts from these microsomal incubations has been crucial in identifying these metabolic products. nih.gov

The effectiveness of GC-MS is often enhanced by derivatization, a process that converts analytes into a form more suitable for analysis. For the analysis of bis(2,3-dibromopropyl) phosphate (BDBPP) and tris(2,3-dibromopropyl) phosphate (TDBPP) in textile products, a GC-MS-based method was developed where these compounds were methylated to improve their volatility and chromatographic behavior. nih.gov This method replaced hazardous solvents like benzene (B151609) with ethyl acetate (B1210297) and used a safer methylating agent, trimethylsilyl (B98337) diazomethane (B1218177), enhancing the safety and accuracy of the quantification. nih.gov The use of deuterated surrogate standards, such as BDBPP-d10 and TDBPP-d15, further improves the accuracy of quantification. nih.gov

GC coupled with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by monitoring specific fragmentation patterns of the analytes. waters.comkennesaw.edu This technique has been successfully applied to the analysis of various brominated flame retardants, providing low limits of detection and quantification. waters.com

| Parameter | GC-MS Method for BDBPP and TDBPP in Textiles nih.gov |

| Instrumentation | Gas Chromatograph-Mass Spectrometer |

| Derivatization | Methylation with trimethylsilyl diazomethane |

| Internal Standards | BDBPP-d10 and TDBPP-d15 |

| Extraction Solvent | Ethyl acetate |

| Calibration Range | 0.5-8.0 µg/mL |

| Detection Limit (BDBPP-Me) | 0.05 µg/g |

| Detection Limit (TDBPP) | 0.3 µg/g |

| Recoveries | 66-108% |

| Relative Standard Deviations | 1.2-10.2% |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the analysis of non-volatile and thermally labile compounds like this compound. These methods are preferred for the direct analysis of such compounds, as they avoid the high temperatures of GC that can cause degradation. mdpi.com

UPLC, in particular, utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of various brominated flame retardants in food matrices. nih.gov This method demonstrated good recovery (70-120%) and precision (under 20%). nih.gov

For the determination of organophosphate flame retardants in soil and fish, an HPLC-MS/MS method was developed using methanol (B129727) for extraction and solid-phase extraction for cleanup. nih.gov This method achieved detection limits in the low nanogram per gram range. nih.gov

Application of Thin-Layer Chromatography (TLC) in Research Methodologies

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and versatile tool for the separation and identification of organophosphorus compounds. oup.compurkh.com While often used for preliminary screening, modern advancements have enhanced its quantitative capabilities. purkh.com In the analysis of organophosphorus insecticides, TLC has been used with various adsorbents and solvent systems to achieve a wide range of separation factors (Rf values). oup.com

Different chromogenic spray reagents can be used for the visualization of the separated compounds. For instance, a silver nitrate-bromcresol green spray detects the thiophosphoryl configuration, while 4-(p-nitrobenzyl)pyridine is a general detecting agent. oup.com The combination of TLC with surface-enhanced Raman scattering (TLC-SERS) has been shown to be a fast and sensitive method for the identification of organophosphate pesticides in complex matrices like tea leaves, with detection limits as low as 0.1 ppm. researchgate.net

Mass Spectrometric Detection and Confirmation Strategies

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of chemical compounds. When coupled with chromatographic separation techniques, it provides a high degree of certainty in analytical results.

Triple Quadrupole Mass Spectrometry (TQ-MS) for High Selectivity and Sensitivity

Triple Quadrupole Mass Spectrometry (TQ-MS), often used in tandem with GC or LC, operates in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. This is achieved by selecting a specific precursor ion in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then monitoring for a specific product ion in the third quadrupole. hpst.cz

This technique has been extensively used for the analysis of brominated flame retardants. A GC-TQ-MS method for the analysis of polybrominated diphenyl ethers (PBDEs) demonstrated excellent linearity and low detection limits. waters.com Similarly, an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method using a triple quadrupole instrument was developed for quantifying selected brominated flame retardants in various food matrices. nih.gov

A method for determining tris(2,3-dibromopropyl) phosphate in water utilized UPLC-TQ-MS, which was found to have greater advantages in terms of selectivity and sensitivity over gas chromatography methods. google.com The instrument detection limit for this method was 0.195 µg/L. google.com

Development and Validation of Analytical Methods in Diverse Research Matrices (e.g., water, textiles, experimental biological samples)

The development of robust and reliable analytical methods requires rigorous validation across a variety of matrices to ensure accuracy and precision.

Water: A method for the determination of tris(2,3-dibromopropyl) phosphate in water involved solid-phase extraction to enrich the analyte, followed by elution, concentration, and analysis by UPLC-MS/MS. google.com The method's limit of quantification was established at 0.5 ng/L. google.com

Textiles: A GC-MS method for quantifying bis(2,3-dibromopropyl) phosphate and tris(2,3-dibromopropyl) phosphate in textiles was developed and validated. nih.gov The method showed good recoveries (66-108%) and precision (RSDs of 1.2-10.2%) in various curtain materials. nih.gov The detection limits were significantly lower than previous official methods. nih.gov

Experimental Biological Samples: The metabolism of Tris-BP was studied in rat liver microsomes. nih.gov GC/MS was used to identify the metabolites, demonstrating the applicability of these methods in biological research. nih.gov Furthermore, methods for analyzing organophosphate flame retardants in fish and soil have been developed and validated, showing good recoveries and precision. nih.govresearchgate.net For lipid-rich samples like eggs and liver, a UHPLC-MS/MS method with atmospheric pressure chemical ionization (APCI) was developed, which significantly reduced matrix effects compared to electrospray ionization (ESI). nih.gov

| Matrix | Analyte(s) | Analytical Technique | Key Validation Parameters google.comnih.govnih.gov |

| Water | Tris(2,3-dibromopropyl) phosphate | UPLC-MS/MS | LOQ: 0.5 ng/L; Instrument Detection Limit: 0.195 µg/L |

| Textiles | BDBPP and TDBPP | GC-MS | Recoveries: 66-108%; RSD: 1.2-10.2% |

| Soil | Organophosphate Flame Retardants | HPLC-MS/MS | Recoveries: 50-121%; RSDs <12% |

| Biota (Fish) | Organophosphate Flame Retardants | HPLC-MS/MS | Recoveries: 47-123%; RSDs <23% |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. For this compound and its related compounds, these techniques provide atomic-level insight into the molecular framework and are critical for identifying products formed during synthesis or environmental degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis in Research Synthesis and Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic compounds, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. cas.czcore.ac.uk Its application is vital in confirming the synthesis of this compound and identifying its potential degradation products. conicet.gov.ar

The structure of this compound can be unequivocally confirmed by a combination of ¹H, ¹³C, and ³¹P NMR experiments.

¹H NMR: The proton spectrum would reveal distinct signals for the protons on the three-carbon chain. The chemical shifts and splitting patterns (multiplicity) of these signals are influenced by adjacent bromine atoms and the phosphate ester group. Protons closer to these electronegative groups would appear at a lower field (higher ppm).

¹³C NMR: The carbon spectrum would show three distinct resonances corresponding to the three carbon atoms of the propyl chain, with their chemical shifts indicating the nature of their bonding (i.e., attachment to bromine or the phosphate group).

³¹P NMR: A single resonance in the ³¹P NMR spectrum would confirm the presence of the phosphate group. Its chemical shift provides information about the oxidation state and chemical environment of the phosphorus atom. researchgate.net

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. core.ac.ukresearchgate.net COSY identifies proton-proton couplings within the propyl chain, while HSQC correlates each proton to its directly attached carbon atom. The HMBC experiment is particularly powerful as it reveals long-range correlations (typically over two to three bonds), which can definitively link the dibromopropyl fragment to the phosphate group. core.ac.uk

When studying degradation, NMR is highly effective at identifying structural changes. researchgate.net For instance, the hydrolysis of the phosphate ester bond or the loss of bromine atoms would result in predictable changes in the NMR spectra, such as shifts in proton, carbon, and phosphorus signals and alterations in coupling patterns, allowing for the precise characterization of degradation products.

Table 1: Predicted NMR Data for this compound This table presents hypothetical data based on general NMR principles for illustrative purposes.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|

| ¹H | Signals for CH₂Br, CHBr, and CH₂OP groups | COSY correlations between adjacent protons on the propyl chain. |

| ¹³C | Resonances for C-Br, C-Br, and C-OP carbons | HSQC correlations to directly attached protons. |

| ³¹P | Single resonance characteristic of a phosphate monoester | HMBC correlations to protons on the propyl chain (2-3 bonds away). |

Advanced Sample Preparation Strategies for Trace Analysis

Analyzing trace levels of this compound in complex matrices, such as environmental samples or consumer products, requires sophisticated sample preparation to isolate the analyte from interfering substances and concentrate it to detectable levels.

Solid-Phase Extraction (SPE) for Pre-concentration and Purification of Analytes

Solid-Phase Extraction (SPE) is a powerful and widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. sigmaaldrich.com It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved recovery. researchgate.net For trace analysis of organophosphate compounds like this compound, SPE is essential for sample clean-up and pre-concentration prior to chromatographic analysis. google.compeeref.com

The SPE procedure typically involves four main steps:

Conditioning: The solid sorbent within the SPE cartridge is first activated with an organic solvent (e.g., methanol) to solvate the functional groups of the stationary phase. youtube.com This is followed by equilibration with an aqueous solution (e.g., deionized water) to prepare the sorbent for the aqueous sample. youtube.com

Loading: The sample, often in an aqueous solution, is passed through the cartridge. The analyte of interest adsorbs onto the solid phase sorbent due to favorable interactions (e.g., hydrophobic or ion-exchange interactions), while much of the sample matrix passes through. youtube.comthermofisher.com

Washing: A specific solvent is used to rinse the cartridge, removing weakly bound interfering compounds from the sorbent while the target analyte remains retained. thermofisher.com

Elution: A strong solvent is passed through the cartridge to disrupt the analyte-sorbent interactions, thereby eluting the purified and concentrated analyte, which is then collected for analysis. thermofisher.com

The choice of sorbent is critical and depends on the analyte's properties. For a polar compound like this compound, reversed-phase sorbents with hydrophilic-lipophilic balance (HLB) or specific ion-exchange phases are often effective. sigmaaldrich.comresearchgate.net For instance, methods for related brominated flame retardants have successfully used solvent extraction followed by clean-up on a cartridge, such as one containing florisil. nih.govresearchgate.net This process effectively removes matrix interferences from dyes and other additives found in textiles or environmental samples, improving the accuracy and sensitivity of subsequent analysis. peeref.com

Table 2: Illustrative Solid-Phase Extraction (SPE) Protocol

| Step | Purpose | Example Solvent/Solution |

|---|---|---|

| Conditioning | Activate sorbent and prepare for sample | 1. Methanol2. Deionized Water |

| Loading | Adsorb analyte onto the sorbent | Sample dissolved in aqueous buffer |

| Washing | Remove interferences | Water/Methanol mixture |

| Elution | Recover purified analyte | Acetonitrile or Ethyl Acetate |

Derivatization Techniques for Improved Chromatographic and Spectrometric Detection

Due to the presence of acidic protons and high polarity, organophosphate compounds like this compound are not readily volatile and can exhibit poor chromatographic behavior, especially in Gas Chromatography (GC). digitaloceanspaces.com Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it suitable for GC analysis and improving detection by mass spectrometry (MS). digitaloceanspaces.comnih.gov

The primary goal of derivatization in this context is to replace the active hydrogens on the phosphate group with non-polar functional groups. This reduces the molecule's polarity and its ability to form hydrogen bonds, leading to better peak shape and preventing thermal decomposition in the hot GC injector port. nih.govdigitaloceanspaces.com

Common derivatization strategies for organophosphates include:

Methylation: This involves converting the acidic P-OH groups into P-OCH₃ methyl esters. Reagents like diazomethane have been used, but due to safety concerns, alternatives such as trimethylsilyl diazomethane are now more common. nih.gov

Silylation: This technique replaces acidic protons with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. digitaloceanspaces.com

A developed analytical method for the related compound bis(2,3-dibromopropyl) phosphate involved a methylation step using trimethylsilyl diazomethane, which allowed for sensitive and accurate quantification by GC-MS. nih.gov The selection of the derivatizing agent and the optimization of reaction conditions (e.g., temperature and time) are crucial for achieving complete and reproducible derivatization. digitaloceanspaces.com

Table 3: Common Derivatization Techniques for Organophosphates

| Technique | Reagent Example | Purpose |

|---|---|---|

| Methylation | Trimethylsilyl diazomethane | Converts acidic P-OH to P-OCH₃, increasing volatility for GC analysis. nih.gov |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Replaces acidic protons with non-polar TMS groups to improve thermal stability. digitaloceanspaces.com |

Environmental Distribution and Transport Dynamics of 2,3 Dibromopropyl Dihydrogen Phosphate

Occurrence and Detection in Aquatic Environments

Wastewater treatment systems are a critical nexus for the transformation and potential release of such compounds into the environment. Studies on the biodegradation of TBPP in laboratory-activated sludge systems have shown that bis(2,3-dibromopropyl) phosphate (B84403) (BBPP) is a major breakdown product. inchem.orgnih.gov While 2,3-dibromopropyl dihydrogen phosphate is not explicitly mentioned as a direct product in these specific studies, the metabolic pathways of organophosphate flame retardants often involve stepwise dealkylation and hydrolysis, suggesting that mono-substituted phosphates like this compound could be intermediates or end-products in some environmental compartments. The technology for the determination of TBPP content in water exists, which could be adapted for its metabolites. patsnap.com

Presence in Terrestrial Matrices as a Degradation Product

In terrestrial environments, the fate of this compound is closely linked to the degradation of its parent compound, TBPP. TBPP is expected to adsorb strongly to soil and sediment due to its low water solubility and an estimated high organic carbon-water (B12546825) partition coefficient (log Koc of 3.29). inchem.org This strong adsorption suggests that it would leach slowly into groundwater, potentially leading to accumulation in disposal sites. inchem.org

The primary degradation product identified in various matrices, including soil and after administration to rats, is bis(2,3-dibromopropyl) phosphate (BBPP). inchem.org While direct detection of this compound in soil and sediment is not explicitly documented in the provided results, its formation as a further degradation product of BBPP is plausible. In sterilized sludge, the breakdown of TBPP is minimal, indicating that microbial activity is a key driver of its degradation in terrestrial systems. inchem.org

Atmospheric Presence and Potential for Long-Range Transport

The atmospheric fate of organophosphate compounds is influenced by their volatility and susceptibility to degradation by atmospheric oxidants. For the parent compound, tris(2,3-dibromo-1-propyl) phosphate, it is predicted to exist solely as a vapor in the atmosphere. nih.gov It undergoes degradation through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 13 hours. nih.gov

Given that this compound is a degradation product, its direct atmospheric presence would be linked to the atmospheric degradation of its parent compounds. While specific data on the atmospheric presence and long-range transport of this compound itself is not available, the detection of its parent compound, TBPP, in the air in the United States during the 1970s suggests the potential for its degradation products to also be present in the atmosphere. who.int The physical and chemical properties of this compound, such as its vapor pressure and partitioning behavior, would ultimately determine its potential for long-range atmospheric transport.

Partitioning Behavior in Environmental Compartments

The partitioning behavior of a chemical compound between different environmental compartments, such as water, soil, and biota, is a critical factor in determining its environmental fate and potential for exposure. The octanol-water partition coefficient (log Kow) is a key parameter used to predict this behavior. For the parent compound, TBPP, the log Kow is reported as 4.29, indicating a high potential for partitioning into fatty tissues and organic matter in the environment. nih.gov

The partitioning of compounds between polymers and water, described by the polymer-water partition coefficient (Kpw), is relevant for understanding their interaction with plastic debris in aquatic environments and for use in passive sampling methods. While specific Kpw values for this compound are not provided, studies have established methodologies for determining these coefficients for various hydrophobic compounds. These studies show that Kpw values can be correlated with molecular weight and the octanol-water partition coefficient.

| Compound | Log Kow |

| Tris(2,3-dibromopropyl) phosphate (TBPP) | 4.29 nih.gov |

This table displays the logarithm of the octanol-water partition coefficient for the parent compound of this compound.

Biodegradation and Abiotic Transformation Processes in Environmental Systems

The persistence of this compound in the environment is determined by its susceptibility to both biological and non-biological degradation processes.

Microbial Degradation Mechanisms

Microbial activity is a significant factor in the breakdown of organophosphate flame retardants. Studies using laboratory-activated sludge have demonstrated the biodegradation of ¹⁴C-labeled tris(2,3-dibromopropyl) phosphate. nih.gov The primary metabolite identified in these systems and in other biological matrices is bis(2,3-dibromopropyl) phosphate (BBPP). inchem.org This indicates that a key microbial degradation pathway involves the cleavage of the phosphate ester bonds. While the complete mineralization of the compound is not fully elucidated in the provided information, the initial steps clearly point towards microbial hydrolysis of the ester linkages. In sterilized sludge, where microbial activity is absent, minimal breakdown of the parent compound occurs, further highlighting the crucial role of microorganisms in its degradation. inchem.org

Hydrolytic Stability and Pathways of Environmental Degradation

The hydrolytic stability of the phosphate ester bonds is a critical factor in the environmental persistence of this compound. Generally, phosphate esters can undergo hydrolysis, and the rate of this reaction is influenced by factors such as pH and temperature. The parent compound, TBPP, is known to react with bases. nih.gov When heated to decomposition, it emits toxic fumes of bromides and phosphorus oxides. nih.gov

The environmental degradation of TBPP leads to the formation of metabolites such as BBPP and 2,3-dibromopropanol. inchem.org This suggests that hydrolysis of the ester bonds is a key degradation pathway. While the specific hydrolytic stability of this compound is not detailed, the general principles of phosphate ester chemistry suggest that it would also be susceptible to hydrolysis, breaking down further into less complex and potentially less toxic substances.

Photolytic Degradation Processes under Environmental Conditions

The photolytic degradation of the flame retardant this compound and its parent compound, tris(2,3-dibromopropyl) phosphate (TDBPP), is not considered a significant environmental fate process. Available scientific literature indicates that TDBPP is stable in sunlight. nih.govnih.gov Direct photolysis is not expected to be a major degradation pathway for TDBPP as it is not anticipated to absorb sunlight.

In contrast, studies on other brominated flame retardants, such as 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO), have shown that photodegradation can occur under various UV irradiation conditions and natural sunlight. sci-hub.seflemingcollege.ca For TDBP-TAZTO, degradation half-lives ranging from 23.5 to 6931 minutes under different UV conditions have been reported, with a half-life of 91.2 days under natural sunlight. sci-hub.seflemingcollege.ca The degradation of TDBP-TAZTO is influenced by factors such as UV irradiation wavelength, intensity, and the type of solvent. sci-hub.seflemingcollege.ca However, it is crucial to note that TDBP-TAZTO is a different chemical compound from TDBPP and its dihydrogen phosphate metabolite, and its photolytic behavior is not directly transferable.

Due to the reported stability of tris(2,3-dibromopropyl) phosphate in sunlight, detailed research findings and data tables on its photolytic degradation under various environmental conditions are not available.

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| Tris(2,3-dibromopropyl) phosphate (TDBPP) |

| 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) |

| Carbon tetrachloride |

| Chloroform |

| Methylene chloride |

| Hydrogen bromide |

| Phosphorus oxides |

Biochemical and Molecular Interactions of 2,3 Dibromopropyl Dihydrogen Phosphate in Experimental Systems

In Vitro Studies of Metabolism and Biotransformation

The metabolic fate of 2,3-dibromopropyl dihydrogen phosphate (B84403) and its parent compound, tris(2,3-dibromopropyl) phosphate (Tris-BP), has been investigated in various in vitro systems to elucidate the pathways leading to their bioactivation and detoxification.

Hepatic Microsomal Incubation Studies and Metabolic Product Characterization

In vitro studies utilizing liver microsomes from several species, including rats, mice, hamsters, and guinea pigs, have demonstrated the metabolic activation of Tris-BP. who.int The metabolism is dependent on the presence of NADPH and oxygen, indicating the involvement of the cytochrome P-450 enzyme system. nih.govnih.gov Incubation of Tris-BP with rat liver microsomes results in the formation of several metabolites, including bis(2,3-dibromopropyl) phosphate (Bis-BP) and the highly reactive and mutagenic compound, 2-bromoacrolein (B81055) (2-BA). nih.govnih.govnih.gov

The formation of these metabolites is significantly increased in liver microsomes isolated from rats pre-treated with phenobarbital (B1680315), a known inducer of cytochrome P-450 enzymes. nih.gov Conversely, inhibitors of cytochrome P-450, such as SKF 525-A and metyrapone, decrease the formation rates of bromide ion and Bis-BP. nih.gov

Studies using deuterium-labeled analogs of Tris-BP have provided further insight into the specific metabolic pathways. nih.gov Oxidation at the C-3 (terminal) carbon of the propyl group is the primary pathway leading to the formation of 2-bromoacrolein, which is considered the main metabolite responsible for the mutagenicity of Tris-BP. nih.govnih.govnih.gov This process involves an initial oxidative dehalogenation at C-3, followed by a β-elimination reaction. nih.gov In contrast, oxidation at the C-2 carbon of the propyl group is a major pathway leading to protein binding. nih.gov This C-2 oxidation yields a reactive α-bromoketone metabolite that can either directly alkylate proteins or undergo hydrolysis to form Bis-BP and another protein-alkylating species. nih.gov Investigations using ¹⁸O-labeled Tris-BP and H₂¹⁸O confirmed that the oxygen atom incorporated into the newly formed Bis-BP originates from water, supporting the hydrolysis step. nih.gov

The metabolites identified in vitro using rat liver microsomes correspond to those found in the urine and bile of rats, confirming the relevance of these in vitro models. nih.gov

Table 1: Key Metabolic Products of Tris(2,3-dibromopropyl) phosphate in Hepatic Microsomal Incubations

| Metabolite | Precursor Atom/Group | Key Enzymatic System | Implicated Biological Activity | Reference(s) |

| 2-Bromoacrolein (2-BA) | C-3 of propyl group | Cytochrome P-450 | Mutagenicity, DNA Binding | nih.gov, nih.gov, nih.gov |

| Bis(2,3-dibromopropyl) phosphate (Bis-BP) | C-2 of propyl group (via hydrolysis) | Cytochrome P-450 | Major metabolite | nih.gov, nih.gov |

| Reactive α-bromoketone | C-2 of propyl group | Cytochrome P-450 | Protein Binding | nih.gov |

Role of Glutathione (B108866) in Cellular Processing Pathways

Glutathione (GSH) plays a significant role in the cellular processing of Tris-BP metabolites. The addition of GSH to in vitro microsomal incubation systems has been shown to influence the metabolic profile and subsequent toxicity. nih.gov Specifically, the presence of GSH substantially increases the release of bromide ions from Tris-BP but does not affect the formation of Bis-BP. nih.gov

Crucially, GSH conjugation serves as a detoxification pathway. The addition of GSH to microsomal incubations leads to a decrease in both the covalent binding of metabolites to proteins and the mutagenicity of Tris-BP. who.intnih.gov This reduction in toxicity is concurrent with an increased formation of water-soluble metabolites, which are presumed to be GSH conjugates. nih.gov This suggests that glutathione S-transferases (GSTs) catalyze the conjugation of reactive electrophilic metabolites of Tris-BP, such as 2-bromoacrolein or the α-bromoketone, facilitating their detoxification and excretion. nih.govnih.gov

Interaction with Cellular Components in Model Systems

The reactive metabolites generated from 2,3-dibromopropyl dihydrogen phosphate and its parent compounds can interact with and covalently bind to critical cellular macromolecules, including DNA and proteins.

DNA Adduct Formation in Experimental Cell Cultures

The genotoxicity of Tris-BP is linked to the ability of its metabolites to form covalent adducts with DNA. nih.gov The primary metabolite responsible for DNA binding is 2-bromoacrolein, which is formed through the oxidative metabolism of Tris-BP. nih.gov In vitro studies have demonstrated that metabolites of Tris-BP covalently bind to DNA. nih.govindustrialchemicals.gov.au Several specific DNA adducts resulting from exposure to 2-bromoacrolein have been identified. nih.gov These include an unstable 3-(bromooxypropyl)thymidine adduct, which has the potential to form cross-links, and a cyclic 3,N⁴-(bromo)propeno-deoxycytidine adduct. nih.gov The formation of these adducts represents a key molecular initiating event for the mutagenic and clastogenic effects observed. nih.govnih.govnih.gov

Protein Binding Studies in In Vitro Models

In addition to interacting with DNA, metabolites of Tris-BP exhibit significant covalent binding to proteins in in vitro models. who.intnih.gov Studies with radiolabeled Tris-BP in liver microsomal preparations show that the rate of covalent binding to protein is 15 to 20 times greater than the rate of binding to DNA. nih.gov This protein binding is cytochrome P-450-dependent and is enhanced by pretreating rats with phenobarbital. who.intnih.gov

The major pathway leading to protein alkylation involves the oxidation of Tris-BP at the C-2 position of the propyl group. nih.gov This reaction forms a reactive α-bromoketone metabolite, which can directly alkylate proteins. nih.gov Alternatively, this intermediate can be hydrolyzed to bis(2,3-dibromopropyl) phosphate and an α-bromo-α'-hydroxyketone, which is also capable of alkylating microsomal proteins. nih.gov The addition of glutathione to these in vitro systems can inhibit this covalent binding. who.int The high level of protein binding suggests a potential mechanism for cytotoxicity and organ-specific toxicity. nih.govbioivt.com

Genotoxicity Assessments in Experimental Models (excluding in vivo or human data)

The genotoxic potential of Tris-BP and its metabolites has been extensively evaluated in various non-animal experimental models, most notably the Salmonella typhimurium mutagenicity assay (Ames test). re-place.bewikipedia.org

Tris-BP consistently demonstrates potent mutagenic activity in the Ames test, particularly in the presence of a metabolic activation system (S9 fraction from rat liver). who.intre-place.benih.gov This indicates that the parent compound requires metabolic bioactivation to become mutagenic, a finding that aligns with the metabolic studies identifying 2-bromoacrolein as the ultimate mutagenic species. nih.govnih.gov The compound induces both base-pair substitution and frameshift mutations in different Salmonella strains, such as TA100 and TA98. nih.govdergipark.org.tr The potent mutagenicity of Tris-BP in these bacterial assays was a key factor in its identification as a potential carcinogen. re-place.bewikipedia.org

Beyond the Ames test, Tris-BP has been shown to induce other forms of genetic damage in in vitro mammalian cell systems. In Chinese hamster lung V79 cells, it was found to be mutagenic and also to cause sister chromatid exchanges, both with and without metabolic activation. who.int Furthermore, it induced morphological transformation in C3H 10T½ and Syrian hamster embryo cells, which is an in vitro correlate of carcinogenicity. who.int These assays collectively demonstrate the ability of the compound to act as a potent genotoxic agent in various experimental models.

Table 2: Summary of Genotoxicity Findings for Tris(2,3-dibromopropyl) phosphate in Experimental Models

| Test System | Endpoint Measured | Metabolic Activation (S9) | Result | Reference(s) |

| Salmonella typhimurium (Ames Test) | Gene Mutation | Required for strong effect | Positive | who.int, re-place.be, nih.gov |

| Chinese Hamster V79 Cells | Gene Mutation | Not required | Positive | who.int |

| Chinese Hamster V79 Cells | Sister Chromatid Exchange | Not required | Positive | who.int |

| C3H 10T½ Cells | Morphological Transformation | Not required | Positive | who.int |

| Syrian Hamster Embryo Cells | Morphological Transformation | Not required | Positive | who.int |

Mutagenicity in Bacterial Assays (e.g., Salmonella typhimurium)

The mutagenic properties of this compound, also referred to as mono(2,3-dibromopropyl)phosphate (mono-BP), have been investigated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. Research indicates that pure synthesized samples of mono-BP are weak direct mutagens in the S. typhimurium TA100 strain. nih.gov The mutagenic activity of mono-BP was found to increase in the presence of a metabolic activation system (S9 mix), although the rate of increase was considerably less than that observed for its parent compound, tris(2,3-dibromopropyl)phosphate (Tris-BP). nih.gov

Further studies have examined the mutagenicity of salts of mono-BP. An apparent increase in mutagenic activity was observed in the order of ammonium (B1175870) salt > magnesium salt > free acid. nih.gov In general, mono-BP and its salts demonstrated greater mutagenic activity than the corresponding bis(2,3-dibromopropyl)phosphate (bis-BP) compounds. nih.gov However, comparative genotoxicity studies have suggested that neither bis(2,3-dibromopropyl)phosphate nor 2,3-dibromopropylphosphate are the proximate or ultimate reactive metabolites of Tris-BP in liver-derived activation systems. nih.gov The parent compound, Tris-BP, is a known mutagen in Salmonella typhimurium strains, and its mutagenic potential is enhanced by metabolic activation. nih.govwikipedia.org

| Compound | Bacterial Strain | Metabolic Activation (S9) | Result | Citation |

| Mono(2,3-dibromopropyl)phosphate (mono-BP) | S. typhimurium TA100 | Without | Weakly mutagenic | nih.gov |

| Mono(2,3-dibromopropyl)phosphate (mono-BP) | S. typhimurium TA100 | With | Mutagenicity increased | nih.gov |

| Bis(2,3-dibromopropyl)phosphate (bis-BP) | S. typhimurium TA100 | Without | Weakly mutagenic | nih.gov |

| Bis(2,3-dibromopropyl)phosphate (bis-BP) | S. typhimurium TA100 | With | Mutagenicity increased | nih.gov |

| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | S. typhimurium | With | Mutagenic | nih.govnih.gov |

Induction of Chromosomal Aberrations and Sister Chromatid Exchanges in Mammalian Cell Lines (e.g., V79 Chinese hamster lung cells)

While direct studies on the induction of chromosomal aberrations by this compound are limited, research on the parent compound, Tris-BP, provides significant insights. Tris-BP has been shown to cause a significant dose-dependent increase in sister chromatid exchanges (SCEs) in V79 Chinese hamster lung cells both in vitro and in diffusion chambers implanted into mice. nih.govoup.com Positive results for SCE induction by Tris-BP in V79 cells were observed at concentrations of 35 µg/ml and above without metabolic activation, and at 50 µg/ml with metabolic activation. industrialchemicals.gov.au Another study also reported that Tris-BP increased SCEs in V79 cells, showing a clear dose-response relationship. nih.gov

In contrast to the clear induction of SCEs, Tris-BP did not significantly increase chromosomal aberrations in V79 cells in culture, in V79 cells within diffusion chambers in mice, in two human lymphoid cell lines, or in mouse bone marrow cells in vivo. nih.govoup.com

| Compound | Cell Line | Genetic Endpoint | Result | Citation |

| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | V79 Chinese hamster cells | Sister Chromatid Exchanges (SCE) | Significant dose-dependent increase | nih.govoup.comindustrialchemicals.gov.aunih.gov |

| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | V79 Chinese hamster cells | Chromosomal Aberrations | Not significantly increased | nih.govoup.com |

DNA Single Strand Breaks in Mammalian Cells In Vitro

The capacity of this compound and its related compounds to induce DNA damage has been demonstrated through the detection of DNA single-strand breaks. The parent compound, Tris-BP, has been found to cause DNA single-strand breaks in mammalian cells both in vitro and in vivo. who.int

Studies on the major urinary metabolite of Tris-BP, bis(2,3-dibromopropyl)phosphate (Bis-BP), have shown that it is less potent than Tris-BP in causing kidney DNA damage after in vivo exposure. nih.gov In vitro, Bis-BP induced substantially less DNA damage in isolated liver and testicular cells compared to Tris-BP. nih.gov The genotoxic effect of Bis-BP in testicular cells was found to be dependent on glutathione S-transferases for activation. nih.gov

| Compound | Cell Type | Endpoint | Finding | Citation |

| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | Mammalian cells | DNA single-strand breaks | Induces DNA single-strand breaks in vitro and in vivo. | who.int |

| Bis(2,3-dibromopropyl)phosphate (Bis-BP) | Isolated rat liver and testicular cells | DNA damage | Less potent than Tris-BP in inducing DNA damage. | nih.gov |

Morphological Transformation in Cell Culture Models (e.g., C3H 10T½ and Syrian hamster embryo cells)

The potential of these compounds to induce neoplastic transformation has been assessed in cell culture models. Tris(2,3-dibromopropyl)phosphate (Tris-BP) has been reported to produce morphological transformation in Syrian hamster embryo (SHE) cells. nih.govwho.int One study also indicated positive results for morphological transformation in C3H 10T½ cells. who.int However, another study reported a very low frequency of transformation in C3H10T1/2 cells, which was considered an essentially negative result. nih.gov These cell transformation assays are designed to model the early stages of carcinogenesis. europa.eu

| Compound | Cell Line | Endpoint | Result | Citation |

| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | Syrian hamster embryo (SHE) cells | Morphological Transformation | Positive | nih.govwho.int |

| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | C3H 10T½ cells | Morphological Transformation | Positive | who.int |

| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | C3H10T1/2 cells | Morphological Transformation | Essentially negative | nih.gov |

Regulatory Science and Research Implications for 2,3 Dibromopropyl Dihydrogen Phosphate

Influence of Historical Regulatory Actions on Related Compounds (e.g., TDBPP bans) on Contemporary Research Directions for Metabolites

The trajectory of research concerning 2,3-Dibromopropyl dihydrogen phosphate (B84403) is intrinsically linked to the regulatory history of its parent compound, Tris(2,3-dibromopropyl) phosphate (TDBPP). TDBPP was once a widely used additive flame retardant in consumer products ranging from children's sleepwear to plastics and foams. healthvermont.gov However, mounting evidence of its carcinogenicity led to significant regulatory actions. In 1977, the U.S. Consumer Product Safety Commission banned the sale of children's clothing treated with TDBPP. healthvermont.gov Similar bans and severe restrictions followed in other countries, including Japan and in the European Union, effectively curtailing its large-scale application. nih.govindustrialchemicals.gov.au

These regulatory actions, prompted by the toxicity of TDBPP, created a new imperative for scientific research. The focus expanded from the parent compound to its metabolic and environmental breakdown products. As TDBPP was phased out, the use of other organophosphate flame retardants (OPFRs) increased, often as replacements for the previously dominant polybrominated diphenyl ethers (PBDEs). nih.govacs.org This "regrettable substitution" scenario heightened concerns about the entire class of OPFRs, leading to increased scrutiny of their environmental fate, bioaccumulation, and the toxicity of their metabolites. acs.orgmdpi.com

Consequently, contemporary research has been driven by the need to understand the complete lifecycle of these compounds. The historical bans on TDBPP directly spurred investigations into its metabolic pathways. nih.gov Studies began to focus on identifying and quantifying metabolites like bis(2,3-dibromopropyl) phosphate (BDBPP) and, by extension, 2,3-Dibromopropyl dihydrogen phosphate, in biological and environmental systems. healthvermont.govnih.gov The understanding that metabolites can exhibit comparable or even greater toxicity than their parent compounds has become a key driver in this field of research. researchgate.net The legacy of the TDBPP ban, therefore, is a research paradigm that prioritizes a comprehensive assessment of not just the parent flame retardant but also its full suite of metabolic derivatives.

Methodological Standards and Analytical Requirements in Regulatory Contexts for Related Organophosphate Flame Retardants

The regulation of organophosphate flame retardants like TDBPP and its close relative, bis(2,3-dibromopropyl) phosphate (BDBPP), necessitated the development of official analytical methods to ensure compliance with bans, particularly in consumer goods like textiles. nih.gov In Japan, for instance, the "Act on the Control of Household Products Containing Harmful Substances" established the legal framework for banning these chemicals, which in turn required robust testing protocols. nih.govnih.gov For many years, these official methods had not been significantly updated, often relying on hazardous reagents. nih.gov

Recent advancements have focused on revising these standards to improve safety and accuracy. Modern methods increasingly employ gas chromatography coupled with mass spectrometry (GC-MS) for the quantification of TDBPP and BDBPP. nih.govnih.gov These updated protocols involve steps such as extraction with safer solvents (e.g., replacing benzene (B151609) with ethyl acetate) and derivatization for analysis. For BDBPP, methylation with agents like trimethylsilyl (B98337) diazomethane (B1218177) is used to prepare it for GC-MS analysis. nih.govnih.gov

These established regulatory methods, while primarily targeting the parent compounds in product matrices, have had a significant influence on research into metabolites like this compound. The analytical expertise and instrumentation developed for regulatory monitoring provided a foundation for the more complex task of detecting metabolites in environmental and biological samples. However, metabolite research presents distinct challenges:

Lower Concentrations: Metabolites are typically present at much lower concentrations than the parent compounds.

Matrix Complexity: Detecting these substances in matrices like urine, plasma, or wastewater is more challenging than in a textile sample. healthvermont.govkennesaw.edu

As a result, research into this compound and other OPFR metabolites requires highly sensitive analytical techniques, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which can achieve very low limits of detection. kennesaw.eduresearchgate.net The drive to understand human exposure and potential health risks pushes analytical science beyond routine regulatory compliance, demanding methods that can trace the metabolic fate of these compounds in intricate biological systems.

Table 1: Evolution of Analytical Methods for TDBPP and Related Compounds

| Method Aspect | Traditional Official Methods | Modern Research/Revised Methods | Influence on Metabolite Research |

|---|---|---|---|

| Target Analytes | TDBPP, BDBPP (Parent Compounds) | TDBPP, BDBPP, and their metabolites (e.g., this compound) | Expanded the scope from parent compounds to include breakdown products. |

| Primary Technique | Gas Chromatography (GC) with older detectors | Gas Chromatography-Mass Spectrometry (GC-MS), HPLC-MS/MS | Requires higher sensitivity and specificity to detect low-level metabolites in complex matrices. |

| Sample Preparation | Extraction with hazardous solvents (e.g., Benzene) | Extraction with safer solvents (e.g., Ethyl Acetate), Solid-Phase Extraction (SPE) | Advanced cleanup techniques are essential for isolating metabolites from biological samples. |

| Derivatization | Use of reagents like diazomethane | Safer, commercially available reagents (e.g., Trimethylsilyl diazomethane) | Derivatization may be necessary to improve the chromatographic behavior of polar metabolites. |

| Regulatory Context | Compliance testing for banned substances in consumer products | Human exposure assessment, environmental monitoring, toxicological studies | Drives the need for methods capable of quantifying trace levels relevant to health risk assessment. |

Classification of Related Chemical Substances and Its Bearing on Research into this compound within Broader Chemical Classes

The classification of chemical substances is fundamental to how they are studied and regulated. Organophosphate flame retardants (OPFRs) are broadly categorized based on their chemical structure. nih.gov A primary distinction is made between halogenated and non-halogenated OPFRs. kennesaw.eduaaqr.org TDBPP falls into the category of halogenated (alkyl) OPFRs , as it contains bromine atoms attached to its propyl chains. nih.gov This classification is significant because the presence of halogens can influence the compound's flame retardant properties, environmental persistence, and toxicological profile.

The research into this compound is heavily influenced by its position within this chemical class for several reasons:

Predictive Toxicology: The chemical relationship between TDBPP and other OPFRs allows for some level of predictive assessment. nih.gov For example, it is chemically related to other phosphate esters used as plasticizers, and understanding the structure-activity relationships across the class can help prioritize research and testing. nih.gov

Ubiquitous Exposure: As a group, OPFRs are now ubiquitously detected in various environmental compartments and indoor settings, largely due to their use as replacements for PBDEs. mdpi.comaaqr.org Research on any single OPFR or its metabolite contributes to a broader understanding of human and environmental exposure to this pervasive class of contaminants.

The classification of TDBPP as a halogenated OPFR firmly places its metabolite, this compound, within a group of chemicals under intense scientific and regulatory scrutiny. Research into this specific metabolite is therefore not conducted in isolation but as part of a larger effort to characterize the risks associated with the entire class of halogenated organophosphates.

Table 2: Chemical Classification and Research Implications

| Compound | Chemical Class | Sub-Class | Key Structural Feature | Bearing on Research |

|---|---|---|---|---|

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Organophosphate Flame Retardant (OPFR) | Halogenated Alkyl OPFR | Phosphate ester with brominated alkyl chains | Subject of bans due to toxicity, driving research into safer alternatives and metabolites. |

| Bis(2,3-dibromopropyl) phosphate (BDBPP) | Organophosphate Flame Retardant (OPFR) | Halogenated Alkyl OPFR | Metabolite of TDBPP; also used as a flame retardant. | Often analyzed alongside TDBPP in regulatory methods; its presence indicates TDBPP breakdown. |

| This compound | Organophosphate Ester | Halogenated Alkyl OPFR Metabolite | A primary metabolite of TDBPP. | Research is driven by the need to understand the full toxicological profile of the parent compound and the potential health risks of its breakdown products. |

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Organophosphate Flame Retardant (OPFR) | Halogenated Alkyl OPFR | Phosphate ester with chlorinated alkyl chains | A high-production-volume replacement for older BFRs; its prevalence increases the focus on the entire halogenated OPFR class. mdpi.com |

Future Directions and Emerging Research Avenues for 2,3 Dibromopropyl Dihydrogen Phosphate

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in Environmental and Biological Matrices

The accurate detection and quantification of 2,3-dibromopropyl dihydrogen phosphate (B84403) in complex samples like soil, water, and biological tissues are foundational to understanding its prevalence and risk. While methods exist for the broader class of organophosphate esters (OPEs), future research must focus on developing techniques tailored to this specific metabolite. mdpi.com

Current analytical methods for OPEs often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net However, challenges such as the thermal decomposition of brominated compounds like Tris-BP during GC/MS analysis have been noted, which necessitates the development of more robust methods. nih.gov

Emerging research should prioritize advanced chromatography and detection systems. On-line turbulent flow chromatography combined with tandem mass spectrometry (TFC-LC-MS/MS) is a promising avenue, as it can reduce time-consuming sample preparation steps and improve sample throughput for various environmental and biotic matrices. nih.gov The development of methods with lower limits of detection and quantification is crucial for assessing exposure at environmentally relevant concentrations. researchgate.net

Table 1: Comparison of Current and Emerging Analytical Techniques for OPEs

| Technique | Sample Preparation | Sensitivity/Specificity | Throughput | Future Research Focus for 2,3-Dibromopropyl Dihydrogen Phosphate |

| GC-MS | Extraction, cleanup, derivatization may be needed. nih.gov | Good, but thermal decomposition of brominated compounds can be an issue. nih.gov | Moderate | Optimization of injection methods (e.g., cool on-column) to prevent thermal degradation. |

| LC-MS/MS | Extraction and cleanup. researchgate.net | High specificity and sensitivity, suitable for polar metabolites. | Moderate to High | Development of specific transition ions (MRM) for unambiguous identification and quantification. |

| TFC-LC-MS/MS | Minimal; direct injection of extracts is possible. nih.gov | High; reduces matrix effects. nih.gov | High | Validation for diverse matrices (e.g., plasma, urine, soil) and establishment of standardized protocols. |

| HRMS (e.g., Orbitrap) | Extraction and cleanup. | Very high; allows for non-target screening to identify novel metabolites. mdpi.com | Moderate | Application in screening studies to discover previously unknown metabolites related to this compound. |

Advanced Studies on Environmental Persistence, Long-Term Fate, and Bioavailability in Model Systems

The environmental persistence and fate of this compound determine its potential for long-term ecological impact. Like other halogenated organic compounds, its precursors are known to be persistent and can accumulate in the environment. mdpi.comresearchgate.net Factors such as soil composition, moisture, temperature, and microbial activity can significantly influence its degradation half-life. juniperpublishers.com

Future research should employ controlled model systems, such as soil microcosms and aquatic ecosystem models, to investigate these parameters. Key research questions include determining the compound's half-life under various aerobic and anaerobic conditions and identifying its degradation products. Understanding its adsorption-desorption behavior in different soil types is also critical for predicting its mobility and potential for groundwater contamination. juniperpublishers.com

Bioavailability studies are needed to understand the fraction of the compound in the environment that can be taken up by organisms. The high octanol-water partition coefficient (Kow) and bioconcentration factor (BCF) of related brominated flame retardants suggest a potential for bioaccumulation. nih.gov Future studies should specifically measure the BCF of this compound in model organisms like zebrafish or earthworms to assess its position in the food web.

Elucidation of Complete Biotransformation Networks and Comprehensive Metabolite Profiling

The biotransformation of a compound is critical as metabolites can be more or less toxic than the parent chemical. The metabolic activation of Tris-BP has been shown to proceed via oxidation by cytochrome P-450 (CYP) enzymes, leading to the formation of bis(2,3-dibromopropyl)phosphate (Bis-BP) and other reactive intermediates. nih.govnih.gov Studies indicate that oxidation at the C-2 or C-3 position of the propyl group of Tris-BP is a key step. nih.govnih.gov

While the formation of Bis-BP from Tris-BP is established, the complete metabolic network downstream from this compound remains to be elucidated. Future research must focus on identifying all subsequent metabolites. This can be achieved by incubating the compound with liver microsomes or hepatocytes and using high-resolution mass spectrometry (HRMS) to identify the resulting products. nih.govnih.gov

General metabolic pathways for OPEs include hydrolysis, oxidative hydroxylation, dechlorination, and conjugation with glucuronic acid. nih.gov Research should investigate which of these pathways are relevant for this compound. Identifying the specific CYP isoforms (e.g., CYP3A4, CYP1A2) responsible for its metabolism is also a key objective that can be addressed using computational modeling and experiments with specific enzyme inhibitors. mdpi.com

Table 2: Proposed Biotransformation Research for this compound

| Research Area | Experimental Approach | Key Objective |

| Metabolite Identification | In vitro incubation with liver microsomes/hepatocytes followed by HRMS analysis. nih.govnih.gov | To identify all phase I and phase II metabolites. |

| Pathway Elucidation | Use of labeled isotopes (e.g., ¹³C, ²H) to trace the metabolic fate of the molecule. nih.gov | To map the complete sequence of biotransformation reactions. |

| Enzyme Characterization | Incubation with specific recombinant CYP enzymes or use of chemical inhibitors. mdpi.com | To identify the primary enzymes responsible for metabolism. |

| In Vivo Confirmation | Analysis of urine and tissues from model organisms (e.g., zebrafish, rats) exposed to the compound. nih.gov | To confirm that the metabolic pathways observed in vitro are relevant in a whole-organism context. |

Comparative Studies with Other Organophosphate Esters to Delineate Structure-Activity Relationships

Understanding how the chemical structure of this compound relates to its biological activity is crucial for predicting the potential effects of other, similar compounds. Structure-activity relationship (SAR) studies compare the effects of a series of related chemicals to identify the molecular features responsible for their activity.

Future research should directly compare the biochemical and cellular effects of this compound with other OPEs, including:

Its parent compound, tris(2,3-dibromopropyl) phosphate (Tris-BP).

Its related metabolite, bis(2,3-dibromopropyl) phosphate (Bis-BP).

Chlorinated OPEs like tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and tris(2-chloroethyl) phosphate (TCEP). fao.org

Non-halogenated aryl- and alkyl-OPEs like triphenyl phosphate (TPHP) and tri-n-butyl phosphate (TNBP). fao.org

Such studies could use a variety of in vitro assays, such as receptor binding assays, enzyme inhibition assays (e.g., acetylcholinesterase), and cell-based high-content imaging to assess effects on endpoints like mitochondrial function or lipid accumulation. nih.govnih.gov By comparing the activity of these different compounds, researchers can determine how factors like the number and position of halogen atoms, the nature of the ester groups (alkyl vs. aryl), and the degree of phosphorylation influence biological effects.

Application of In Silico and Predictive Modeling for Environmental and Biochemical Behavior of the Compound

In silico, or computational, models are powerful tools for predicting the properties and behavior of chemicals, reducing the need for extensive and costly laboratory testing. researchgate.net Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physicochemical properties like water solubility, vapor pressure, and the octanol-water partition coefficient, which are essential for modeling environmental fate. nih.gov

For predicting biological interactions, Quantitative Structure-Activity Relationship (QSAR) models can be used. nih.gov Future work should focus on developing specific QSARs for this compound to predict its potential to interact with biological targets. Furthermore, molecular dynamics simulations can provide insights into how the compound binds to the active sites of metabolic enzymes like CYPs. mdpi.com

Physiologically based kinetic (PBK) models offer a way to simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound within an organism. acs.org Developing a PBK model for this compound would allow researchers to predict its internal concentration in different tissues over time, providing a crucial link between external exposure and potential internal effects.

Q & A

Q. What safety protocols are critical when handling Tris(2,3-Dibromopropyl) Phosphate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved respirators) is required if local exhaust ventilation is inadequate .

- Containment: Work in a regulated, marked area with fume hoods or local exhaust systems to minimize inhalation exposure. Enclose operations to prevent airborne release .

- Fire Safety: Avoid ignition sources (open flames, sparks) due to its combustible nature. Use CO₂ or dry chemical fire extinguishers; trained personnel only should handle firefighting .

- Decontamination: Immediate post-exposure washing with soap and water is mandatory. Contaminated clothing must be sealed in labeled containers .

Q. How can researchers detect and quantify Tris(2,3-Dibromopropyl) Phosphate in environmental or biological samples?

Methodological Answer:

- Extraction: Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples or Soxhlet extraction for solid matrices .

- Chromatography: Employ gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity to brominated compounds. Derivatization may enhance volatility .

- Quantification: Calibrate using certified reference standards. Validate recovery rates (70–120%) via spiked samples to account for matrix effects .

- Quality Control: Include blanks and replicates to rule out cross-contamination, a common issue due to its persistence .

Q. What storage conditions ensure the stability of Tris(2,3-Dibromopropyl) Phosphate?

Methodological Answer:

- Temperature: Store in airtight containers at 2–8°C to prevent thermal degradation. Avoid freezing, as crystallization may alter reactivity .

- Incompatibilities: Separate from strong acids/bases (e.g., HCl, NaOH) to prevent hydrolysis. Use inert secondary containment .

- Monitoring: Regularly check containers for leaks or discoloration, which may indicate decomposition .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between in vitro and in vivo models be resolved?

Methodological Answer:

- Dose-Response Modeling: Conduct subchronic studies in rodents at varying doses (e.g., 50–500 mg/kg/day) to identify thresholds for renal and hepatic tumors observed in prior in vivo studies .

- Metabolite Analysis: Use LC-MS/MS to profile metabolites like bis(2,3-dibromopropyl) phosphate and 2-bromoacrolein, which may explain discrepancies between in vitro genotoxicity (e.g., Ames test) and in vivo carcinogenicity .

- Species-Specific Pathways: Compare metabolic activation pathways in human hepatocytes vs. rodent models using isotopic labeling to assess relevance to human risk .

Q. What experimental approaches elucidate the metabolic pathways leading to genotoxicity?

Methodological Answer:

- Isotopic Tracers: Use ¹⁴C-labeled Tris(2,3-Dibromopropyl) Phosphate in rodent studies to track metabolite distribution via autoradiography .

- Enzyme Inhibition: Apply cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzymes responsible for converting the parent compound to reactive intermediates like 2-bromoacrolein .

- DNA Adduct Detection: Utilize ³²P-postlabeling assays to quantify covalent DNA adducts in target tissues (e.g., kidney, liver) .

Q. What challenges arise in ecological risk assessment due to data gaps?

Methodological Answer:

- Toxicokinetic Modeling: Address the lack of aquatic toxicity data by extrapolating from terrestrial models (e.g., rat LD₅₀) with allometric scaling, while acknowledging uncertainties .

- Mixture Effects: Design mesocosm studies to evaluate synergistic effects with other organophosphate esters (OPEs), given its co-occurrence in environmental matrices .

- Long-Term Exposure: Implement microcosm experiments to assess bioaccumulation in benthic organisms, focusing on liver/kidney biomarkers .

Q. How can analytical methods distinguish Tris(2,3-Dibromopropyl) Phosphate from structurally similar compounds?

Methodological Answer:

- High-Resolution MS: Use Q-TOF or Orbitrap systems to resolve isobaric interferences (e.g., bis(2,3-dibromopropyl) phosphate) via exact mass (<5 ppm error) .

- Fragmentation Patterns: Compare MS/MS spectra; Tris(2,3-Dibromopropyl) Phosphate shows characteristic bromine isotope clusters (m/z 79/81) and phosphate-related fragments (e.g., m/z 97) .

- Retention Time Mapping: Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) to separate analogs like TDCPP and TCEP .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.